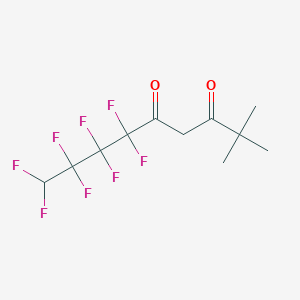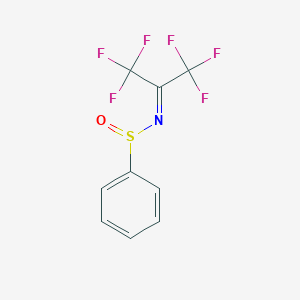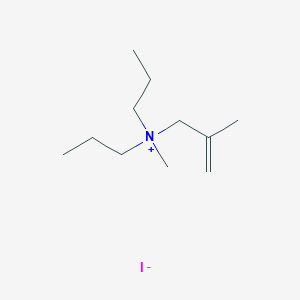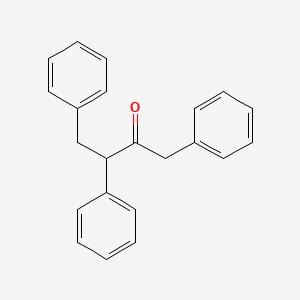
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione is a fluorinated organic compound known for its unique chemical properties. This compound is part of the family of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms. The high fluorine content imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione typically involves the fluorination of precursor compounds. One common method is the direct fluorination of 2,2-dimethylnonane-3,5-dione using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine. The final product is purified using techniques such as distillation or chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated carboxylic acids or other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield partially or fully reduced fluorinated compounds.
Substitution: Nucleophilic substitution reactions can occur, where fluorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide or ammonia under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce partially fluorinated alcohols or hydrocarbons.
Applications De Recherche Scientifique
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine-containing biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6,7,7,8,8,8-Heptafluoro-2,2-dimethyl-3,5-octanedione: A similar fluorinated compound with one less fluorine atom, used in similar applications.
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthraquinone: Another fluorinated compound with a different structural framework, used in organic electronics and materials science.
Uniqueness
6,6,7,7,8,8,9,9-Octafluoro-2,2-dimethylnonane-3,5-dione is unique due to its specific fluorination pattern and the presence of two methyl groups, which can influence its reactivity and physical properties. This uniqueness makes it valuable for specific applications where other fluorinated compounds may not be suitable.
Propriétés
Numéro CAS |
62679-65-6 |
|---|---|
Formule moléculaire |
C11H12F8O2 |
Poids moléculaire |
328.20 g/mol |
Nom IUPAC |
6,6,7,7,8,8,9,9-octafluoro-2,2-dimethylnonane-3,5-dione |
InChI |
InChI=1S/C11H12F8O2/c1-8(2,3)5(20)4-6(21)9(14,15)11(18,19)10(16,17)7(12)13/h7H,4H2,1-3H3 |
Clé InChI |
JVUNGEZLHJXIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)

![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
![1-tert-Butyl-4-iodobicyclo[2.2.1]heptane](/img/structure/B14514770.png)
![Phenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14514771.png)

![4-({2-Hydroxy-4-[(4-hydroxybenzoyl)oxy]butoxy}carbonyl)benzoate](/img/structure/B14514787.png)



![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)

